molecular formula C19H21NO2S B2670268 N-[4-(1-hexynyl)phenyl](phenyl)methanesulfonamide CAS No. 439097-41-3

N-[4-(1-hexynyl)phenyl](phenyl)methanesulfonamide

Cat. No. B2670268
CAS RN: 439097-41-3
M. Wt: 327.44
InChI Key: LKEKKRCXOFIQDL-UHFFFAOYSA-N
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Description

“N-4-(1-hexynyl)phenylmethanesulfonamide” is a chemical compound with the CAS Number: 439097-41-3 . It has a molecular weight of 327.45 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is N-4-(1-hexynyl)phenylmethanesulfonamide . The InChI code for this compound is 1S/C19H21NO2S/c1-2-3-4-6-9-17-12-14-19(15-13-17)20-23(21,22)16-18-10-7-5-8-11-18/h5,7-8,10-15,20H,2-4,16H2,1H3 .


Physical And Chemical Properties Analysis

The compound is solid in its physical form .

Scientific Research Applications

Microbial Reduction for Chiral Intermediate Synthesis

Research by Patel et al. (1993) explores the stereoselective microbial reduction of a similar compound, aimed at producing a chiral intermediate for the synthesis of beta-receptor antagonists like d-sotalol. This process demonstrates the compound's utility in developing pharmaceutical agents with specific chiral properties, essential for their biological activity and efficacy (Patel et al., 1993).

Analytical Applications in Lipid Peroxidation Assay

Gérard-Monnier et al. (1998) discuss the use of methanesulfonic acid derivatives in a colorimetric assay for lipid peroxidation, showcasing the compound's analytical application. This involves the compound's reaction under specific conditions to yield a chromophore, which is instrumental in measuring lipid peroxidation levels, a key indicator of oxidative stress in biological samples (Gérard-Monnier et al., 1998).

Structural and Supramolecular Studies

Dey et al. (2015) present a study on the structural aspects of nimesulide derivatives, which are closely related to the compound . This research highlights the compound's role in forming specific hydrogen bond patterns and supramolecular assemblies, suggesting its potential in designing new materials with tailored properties (Dey et al., 2015).

Synthesis and Characterization for Potential Antimicrobial Activity

Research into sulfonamide derivatives, as discussed by Özdemir et al. (2009), explores their synthesis, characterization, and evaluation for antimicrobial activity. Such studies underscore the broader potential of sulfonamide-based compounds in developing new antimicrobial agents, pointing to the possible applications of N-4-(1-hexynyl)phenylmethanesulfonamide in this area (Özdemir et al., 2009).

Corrosion Inhibition Properties

A study by Olasunkanmi et al. (2016) on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides demonstrates the compound's application in corrosion inhibition. This research indicates the potential use of such compounds in protecting metals from corrosion, particularly in acidic environments, highlighting an industrial application of N-4-(1-hexynyl)phenylmethanesulfonamide derivatives (Olasunkanmi et al., 2016).

These studies illustrate the multifaceted applications of N-4-(1-hexynyl)phenylmethanesulfonamide and related compounds in pharmaceutical synthesis, analytical chemistry, materials science, antimicrobial research, and corrosion inhibition. The diversity of research underscores the compound's versatility and potential in various scientific and industrial fields.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

N-(4-hex-1-ynylphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-2-3-4-6-9-17-12-14-19(15-13-17)20-23(21,22)16-18-10-7-5-8-11-18/h5,7-8,10-15,20H,2-4,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEKKRCXOFIQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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